(1E)-1-[2-(1H-benzimidazol-2-yl)hydrazinylidene]-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
Preparation Methods
The synthesis of 1-[(E)-2-(1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZONO]-8-METHOXY-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole core, followed by the introduction of the hydrazono group and the pyrroloquinoline moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the hydrazono group.
Substitution: The methoxy group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(E)-2-(1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZONO]-8-METHOXY-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. The hydrazono group may also play a role in its biological effects by interacting with cellular components. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
1-(1H-BENZIMIDAZOL-2-YL)-2-BROMOETHANONE: Known for its use in organic synthesis.
4-(1H-BENZIMIDAZOL-2-YL)-1,3-THIAZOL-2-AMINE: Exhibits diverse biological activities.
N-BENZYLIDENE-4-(1H-BENZIMIDAZOL-2-YL)-1,3-THIAZOL-2-AMINE: Used in medicinal chemistry.
The uniqueness of 1-[(E)-2-(1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZONO]-8-METHOXY-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C22H21N5O2 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yldiazenyl)-6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-2-ol |
InChI |
InChI=1S/C22H21N5O2/c1-12-11-22(2,3)27-19-14(12)9-13(29-4)10-15(19)18(20(27)28)25-26-21-23-16-7-5-6-8-17(16)24-21/h5-11,28H,1-4H3,(H,23,24) |
InChI Key |
AFGGIVSWHSRNSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C3=C(C=C(C=C13)OC)C(=C2O)N=NC4=NC5=CC=CC=C5N4)(C)C |
Origin of Product |
United States |
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